5-(4-Methoxybenzyl)-2-thiouracil
Description
Properties
Molecular Formula |
C12H12N2O2S |
|---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C12H12N2O2S/c1-16-10-4-2-8(3-5-10)6-9-7-13-12(17)14-11(9)15/h2-5,7H,6H2,1H3,(H2,13,14,15,17) |
InChI Key |
ABYUQVBAZUHARS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CNC(=S)NC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Group Comparisons
Key Observations :
Halogenated benzyl groups (e.g., 4-bromobenzyl in triazole derivatives) increase electrophilicity, correlating with stronger antimicrobial activity against Staphylococcus aureus and Candida albicans .
Core Structure Influence :
- Thiouracil vs. Triazole/Thiazole : The thiouracil core provides tautomeric flexibility and hydrogen-bonding capacity, critical for interactions with enzymes like JMJD5 (a histone demethylase) . In contrast, triazole and thiazole cores offer rigidity, favoring interactions with microbial cell walls or DNA .
Synthetic Accessibility :
- 5-(4-Methoxybenzyl)-2-thiouracil derivatives are synthesized via nucleophilic substitution or cyclization reactions, similar to methods used for 5-(1-methoxyethyl)-2-thiouracil .
- Triazole and thiazole analogues often require multi-step protocols, such as oxadiazole ring-opening followed by amine coupling .
Pharmacological and Biochemical Comparisons
Enzyme Inhibition :
- JMJD5 Inhibition: Pyridine-2,4-dicarboxylate derivatives with 4-methoxybenzyl groups (e.g., compound 20h) exhibit selective inhibition of JMJD5, a histone demethylase.
- Thymidylate Synthase: 2-Thiouracil derivatives are known to inhibit thymidylate synthase, a target in cancer therapy. The 4-methoxybenzyl substituent may modulate selectivity by steric hindrance or electronic effects .
Antimicrobial Activity :
- Triazole Derivatives: 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole shows MIC values of 8–16 µg/mL against E. coli and S. aureus, outperforming non-halogenated analogues .
- Thiazole Derivatives : 5-((4-Chloro-2-fluorophenyl)methyl)-1,3-thiazol-2-amine demonstrates moderate antileukemic activity (IC₅₀: 12 µM) in vitro, highlighting the impact of halogenated substituents .
Physicochemical and Stability Profiles
- Solubility : The 4-methoxybenzyl group reduces aqueous solubility compared to unsubstituted 2-thiouracil but enhances compatibility with lipid-rich biological environments .
- Stability : Thiouracil derivatives are prone to oxidation at the sulfur atom, but the electron-donating methoxy group may mitigate this by stabilizing the thione form .
Preparation Methods
Alkylation of 2-Thiouracil with 4-Methoxybenzyl Halides
A direct method involves the alkylation of 2-thiouracil at the N-5 position using 4-methoxybenzyl bromide or chloride. This approach leverages the nucleophilic nature of the thiouracil’s nitrogen atoms. In a typical procedure, 2-thiouracil is dissolved in a polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide) and treated with 4-methoxybenzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically conducted under inert nitrogen or argon atmospheres to prevent oxidation of the thioamide group.
Key Reaction Parameters :
-
Temperature : 60–80°C for 8–12 hours.
-
Solvent : DMF or DMSO for optimal solubility.
-
Base : NaH (1.2–1.5 equivalents) to deprotonate the thiouracil.
Post-reaction, the crude product is purified via recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane). Yields for analogous alkylations of thiouracils range from 45% to 65%.
Cyclocondensation of Thiourea with β-Keto Esters
An alternative route involves cyclocondensation of thiourea with a β-keto ester precursor containing the 4-methoxybenzyl group. For example, ethyl 3-(4-methoxybenzyl)acetoacetate can react with thiourea in the presence of an acid catalyst (e.g., hydrochloric acid) or a base (e.g., sodium ethoxide). This method follows the classic Biginelli reaction mechanism, forming the pyrimidine ring through sequential keto-enol tautomerization and nucleophilic attack.
Reaction Mechanism :
-
Protonation of the β-keto ester’s carbonyl group, enhancing electrophilicity.
-
Nucleophilic attack by the thiourea’s sulfur atom at the α-carbon of the keto ester.
-
Cyclization and dehydration to form the 2-thiouracil core.
This method avoids the need for post-synthetic alkylation but requires pre-functionalized β-keto esters, which may necessitate additional synthetic steps.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity but may lead to side reactions such as over-alkylation. Protic solvents (e.g., ethanol) are less effective for alkylation but suitable for cyclocondensation. Temperature optimization is equally vital: higher temperatures (80–100°C) accelerate cyclocondensation but risk decomposing heat-sensitive intermediates.
Comparative Data :
| Method | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Alkylation (NaH) | DMF | 60 | 58 |
| Cyclocondensation | Ethanol | 80 | 49 |
Catalytic and Atmospheric Considerations
The use of nitrogen atmospheres in alkylation reactions prevents oxidation of the thioamide group, as demonstrated in patent US3718649A. For cyclocondensation, acidic conditions (e.g., HCl in ethanol) favor protonation of intermediates, while basic conditions (e.g., sodium ethoxide) promote enolate formation.
Analytical Characterization
Spectroscopic Validation
1H-NMR (DMSO-d6, 300 MHz) :
-
δ 3.78 (s, 3H, OCH3),
-
δ 4.92 (s, 2H, CH2-Ph),
-
δ 6.85–7.25 (m, 4H, aromatic H),
IR (KBr, cm⁻¹) :
-
3250–3150 (N-H stretch),
-
1685 (C=O),
-
1245 (C-O-C from methoxy),
Mass Spectrometry :
-
m/z 263.1 [M+H]⁺ (calculated for C12H12N2O2S: 262.06).
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
The N-5 position is less nucleophilic than N-1 or N-3 in thiouracil. To favor N-5 alkylation:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(4-Methoxybenzyl)-2-thiouracil, and how can reaction conditions be optimized to minimize by-products?
- Methodological Answer : A common synthesis involves nucleophilic substitution using sodium methoxide-methanol with thiourea derivatives. For example, sodium hydride in acetonitrile under inert atmospheres can facilitate alkylation of the thiouracil core . Key parameters include temperature control (room temperature to 60°C), solvent polarity, and stoichiometric ratios. Monitoring via TLC (as in ) ensures reaction progress. To minimize by-products (e.g., 5-vinyl-2-thiouracil), avoid prolonged heating and optimize the molar ratio of the 4-methoxybenzyl halide precursor to thiouracil .
Q. Which analytical techniques are critical for characterizing this compound, and what structural features do they confirm?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the methoxybenzyl group (δ ~3.8 ppm for OCH) and thiouracil’s NH/aromatic protons.
- X-ray Crystallography : Resolves bond lengths (e.g., C–S bonds in the thiadiazole ring at ~1.7–1.8 Å) and dihedral angles between aromatic planes (e.g., 83.63° in related compounds) .
- Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H] at m/z 253.35 for CHNOS) .
Q. How does the 4-methoxybenzyl substituent influence the compound’s solubility and stability?
- Methodological Answer : The hydrophobic 4-methoxybenzyl group reduces aqueous solubility but enhances lipid bilayer permeability. Stability studies under varying pH (1–9) and thermal stress (25–60°C) via HPLC-UV can quantify degradation products. Use DMSO or ethanol for stock solutions to prevent precipitation .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound formation during alkylation reactions?
- Methodological Answer : Regioselectivity arises from the nucleophilicity of the thiouracil’s sulfur and nitrogen atoms. Computational studies (DFT at B3LYP/6-311+G(d,p)) show lower activation energy for S-alkylation due to higher electron density at the thione sulfur. Steric effects from the 4-methoxybenzyl group further disfavor N-alkylation pathways .
Q. How can structural modifications of this compound enhance its bioactivity, and what in silico tools validate these changes?
- Methodological Answer :
- Modifications : Introduce electron-withdrawing groups (e.g., –NO) at the benzyl para-position to increase electrophilicity and target binding.
- Validation : Molecular docking (AutoDock Vina) against enzymes like thymidylate synthase (PDB: 1HVY) predicts binding affinities. MD simulations (GROMACS) assess stability of ligand-protein complexes .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in antimicrobial vs. antitumor activities may stem from assay conditions (e.g., bacterial strain variability). Standardize protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
